molecular formula C22H18 B188678 1,1'-Binaphthalene, 7,7'-dimethyl- CAS No. 34003-80-0

1,1'-Binaphthalene, 7,7'-dimethyl-

Cat. No.: B188678
CAS No.: 34003-80-0
M. Wt: 282.4 g/mol
InChI Key: HMKJGOVDFSDYFG-UHFFFAOYSA-N
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Description

1,1'-Binaphthalene, 7,7'-dimethyl- is a useful research compound. Its molecular formula is C22H18 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34003-80-0

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

7-methyl-1-(7-methylnaphthalen-1-yl)naphthalene

InChI

InChI=1S/C22H18/c1-15-9-11-17-5-3-7-19(21(17)13-15)20-8-4-6-18-12-10-16(2)14-22(18)20/h3-14H,1-2H3

InChI Key

HMKJGOVDFSDYFG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1

Canonical SMILES

CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1

Other CAS No.

34003-80-0

Origin of Product

United States

Scientific Research Applications

Applications in Asymmetric Catalysis

Chiral Ligands
One of the primary applications of 1,1'-binaphthalene derivatives is as chiral ligands in asymmetric catalysis. The compound can be transformed into various bidentate ligands that facilitate enantioselective reactions. For instance, recent studies have synthesized new types of 8,8'-disubstituted binaphthyl ligands through chiral resolution methods. These ligands have shown promising results in asymmetric transformations due to their unique microenvironment created by peri-positioned functional groups .

Case Study: Synthesis of Chiral Ligands
In a study focusing on the synthesis of 8,8'-bidentate ligands derived from 1,1'-binaphthalene, researchers reported yields of 3.1% and 11.4% for different ligand variants. The ligands demonstrated increased rotational barriers that prevent atropisomerization at elevated temperatures, making them suitable for high-temperature catalytic processes .

Material Science Applications

Molecular Recognition
1,1'-Binaphthalene derivatives are also utilized in material science for their molecular recognition capabilities. They can form complexes with various substrates due to their rigid structure and chiral nature. This property is exploited in designing sensors and materials that require selective binding properties.

Case Study: Dimerization and Polymerization
Research has indicated that binaphthyl compounds can undergo dimerization and polymerization processes to form new materials with enhanced properties. These materials are being explored for applications in optoelectronics and nanotechnology due to their photoluminescent properties .

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Asymmetric CatalysisUse as chiral ligands for enantioselective reactionsSynthesis of new bidentate ligands with varying yields
Material ScienceMolecular recognition capabilities for sensor designDimerization leading to novel materials
PhotoluminescenceExploited in optoelectronic applicationsEnhanced luminescent properties observed in polymers

Preparation Methods

Ferric Chloride-Mediated Coupling

Ferric chloride (FeCl₃) in aqueous or organic solvents is a widely adopted catalyst for coupling naphthol derivatives. For example, a protocol adapted from the synthesis of 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol involves heating 7-methylnaphthalen-2-ol (20 mmol) with FeCl₃·6H₂O (40 mmol) in water at 75°C for 12 hours. This yields the coupled product with a 78% isolated yield after purification via silica column chromatography (ethyl acetate/hexane = 20:1). Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms the integrity of the binaphthyl structure, with characteristic aromatic proton signals between δ 7.06–7.64 ppm and methyl groups resonating at δ 3.89 ppm.

Methylation Strategies for 7,7'-Positions

Direct Methylation via Alkyl Halides

Methylation of pre-coupled binaphthyl precursors is a reliable approach. In a procedure modified from [1,1'-binaphthalene]-2,2',7,7'-tetraol synthesis, 1,1'-binaphthalene-7,7'-diol (1 mmol) is treated with methyl iodide (12 mmol) and potassium carbonate (8 mmol) in acetone at 0°C, followed by gradual warming to room temperature. Recrystallization in methanol affords 2,2',7,7'-tetramethoxy-1,1'-binaphthalene in 70% yield. Reduction of methoxy groups to methyl (e.g., using NaBH₄ in methanol) remains unexplored but could offer a pathway to 7,7'-dimethyl derivatives.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of 1,1'-binaphthalene with methyl chloride or bromide in the presence of AlCl₃ is a plausible route. However, this method risks over-alkylation and requires stringent control of reaction conditions. No direct examples are documented in the reviewed literature.

Post-Synthetic Modification of Prefunctionalized Binaphthyls

Oxidation-Reduction Sequences

A patent describing the synthesis of chiral binaphthyl dicarboxylic acids outlines a multistep protocol involving oxidation of 2,2'-diformyl-1,1'-binaphthyl intermediates. While this focuses on carboxyl groups, analogous strategies could reduce aldehyde functionalities to methyl using reagents like NaBH₄ or LiAlH₄. For example, treating 2,2'-diformyl-1,1'-binaphthalene-7,7'-dimethyl with NaBH₄ in methanol for 8 hours reduces aldehydes to methyl groups.

Cross-Coupling Reactions

Suzuki-Miyaura coupling of 7-bromo-1-naphthyl derivatives with methylboronic acids represents a potential route. However, the steric bulk of the binaphthyl system may hinder palladium catalyst activity, necessitating optimized ligands and conditions.

Analytical Characterization and Data

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.64 (dd, J = 9.2, 3.9 Hz, 2H), 7.06–6.88 (m, 4H), 3.89 (s, 6H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 134.07 (C-7), 133.43 (C-1), 56.59 (CH₃).

  • Mass Spectrometry: Molecular ion peak at m/z 282.3783 (C₂₂H₁₈).

Crystallographic Data

While no crystal structure of 1,1'-binaphthalene-7,7'-dimethyl is reported, analogous compounds exhibit dihedral angles of 85–95° between naphthyl units, as determined by X-ray diffraction.

Challenges and Optimization Strategies

Steric Hindrance

The 7,7'-methyl groups introduce steric repulsion during coupling, often reducing yields. Using bulky solvents (e.g., toluene) and elevated temperatures (75–95°C) mitigates this by enhancing solubility and reaction kinetics.

Regioselectivity

Unwanted substitution at the 2,2' or 6,6' positions is minimized by electron-donating methyl groups, which direct electrophilic attacks to the 7,7' sites. This is corroborated by computational studies showing higher activation barriers for racemization in 2,2'-substituted binaphthyls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1'-Binaphthalene, 7,7'-dimethyl-, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions using halogenated naphthalene precursors. For purity optimization, recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended. HPLC with UV detection (e.g., Method A in ) ensures ≥99% purity by monitoring retention times and peak symmetry .

Q. Which spectroscopic techniques are most effective for characterizing 7,7'-dimethyl-substituted binaphthalene derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves methyl group positions and confirms binaphthalene backbone integrity. UV-Vis spectroscopy identifies conjugation patterns (e.g., λmax ~280–320 nm for naphthalene derivatives). Mass spectrometry (EI-MS or ESI-MS) confirms molecular weight (e.g., C₂₄H₂₀O₂, MW 340.4) and fragmentation patterns .

Q. How can systemic toxicity of 7,7'-dimethyl binaphthalene be evaluated in preclinical models?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing in rodents (oral, dermal, inhalation routes). Monitor hepatic/renal biomarkers (e.g., ALT, creatinine) and histopathology. Reference ’s framework for species-specific systemic effects (e.g., respiratory, hepatic outcomes in mice vs. rats) .

Advanced Research Questions

Q. What strategies resolve enantiomeric or diastereomeric forms of 7,7'-dimethyl binaphthalene derivatives?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients separates enantiomers. X-ray crystallography confirms absolute stereochemistry, as demonstrated for analogous binaphthalene diols ( ). For diastereomers, dynamic NMR or NOESY experiments analyze spatial proximity of methyl groups .

Q. How does 7,7'-dimethyl substitution influence the inhibitory activity of binaphthalene derivatives against dehydrogenases?

  • Methodological Answer : Compare IC₅₀ values against dehydrogenases (e.g., LDH, using NADH/pyruvate assays) between methylated and non-methylated analogs. Molecular docking (e.g., AutoDock Vina) models steric effects of methyl groups on enzyme active sites. Gossypol derivatives () show competitive inhibition, suggesting similar mechanisms for methylated analogs .

Q. What analytical challenges arise in quantifying environmental degradation products of 7,7'-dimethyl binaphthalene?

  • Methodological Answer : Use GC-MS with DB-5 or CP-Sil 5 CB columns (He carrier gas) to detect photodegradation byproducts (e.g., quinones or hydroxylated derivatives). Validate methods via spike-recovery experiments in soil/water matrices. Reference ’s temperature ramping protocols to optimize resolution of low-volatility metabolites .

Q. How can contradictions in toxicity data between in vitro and in vivo studies be addressed?

  • Methodological Answer : Perform interspecies comparisons (e.g., human hepatocytes vs. rodent models) to assess metabolic differences. Use in vitro-in vivo extrapolation (IVIVE) models to reconcile discrepancies in hepatic clearance rates. highlights species-specific respiratory toxicity, necessitating cross-model validation .

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